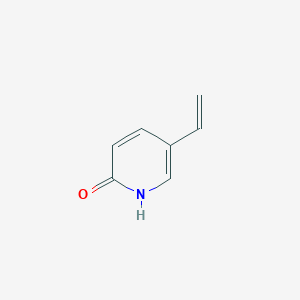

5-ethenyl-1H-pyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-6-3-4-7(9)8-5-6/h2-5H,1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFWHCXSHJKWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CNC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethenyl 1h Pyridin 2 One and Its Derivatives

Strategies for Constructing the Pyridin-2(1H)-one Core

The formation of the pyridin-2(1H)-one scaffold is a well-established area of heterocyclic chemistry, with numerous methods available. These can be broadly categorized into cyclization of acyclic precursors and transformations of other heterocyclic systems. Current time information in Bangalore, IN.

One common approach involves the condensation of acyclic compounds. For instance, fully substituted pyridin-2(1H)-ones can be efficiently synthesized through the reaction of α-oxoketene-S,S-acetals with malononitrile (B47326) in the presence of a base like sodium methoxide (B1231860). Current time information in Bangalore, IN. Another strategy employs a formal [4+2] annulation of functionalized β-aminoacrylamides with malononitrile. Current time information in Bangalore, IN. Multi-component reactions (MCRs) also offer a powerful route to this core structure. A four-component reaction involving a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate, catalyzed by piperidine (B6355638) under ultrasound irradiation, can produce highly functionalized pyridin-2(1H)-one derivatives. The proposed mechanism for such a reaction involves an initial Knoevenagel condensation, followed by Michael addition and subsequent intramolecular cyclization and tautomerization to yield the final pyridin-2-one ring.

Furthermore, the Bohlmann-Rahtz pyridine (B92270) synthesis provides a versatile method, which involves the condensation of an enamine with an alkynone, followed by cyclization. This can be performed as a one-pot, three-component reaction between a 1,3-dicarbonyl compound, ammonia, and an alkynone, offering excellent regiochemical control. These foundational methods provide access to a wide array of substituted pyridin-2-ones, which can then be further functionalized.

Introduction of the Ethenyl Moiety at the C-5 Position

Once the pyridin-2-one core is established, the next critical step is the introduction of the ethenyl (vinyl) group at the 5-position. This can be accomplished through direct vinylation reactions or by converting a precursor functional group at the C-5 position into the desired ethenyl moiety.

Direct vinylation of a 5-halo-pyridin-2-one represents a straightforward approach. Transition metal-catalyzed cross-coupling reactions are paramount for this transformation. The Heck reaction, for example, is a powerful tool for forming carbon-carbon bonds. An optimized Heck ethylenation has been successfully used to synthesize 2-acetamido-5-vinylpyridine from 2-acetamido-5-bromopyridine. This reaction utilizes a palladium catalyst in combination with specific phosphine (B1218219) ligands to achieve high yields, demonstrating a viable route to introduce a vinyl group at the C-5 position of a pyridine ring. While this example is on a closely related derivative, the principle is directly applicable to a 5-halo-1H-pyridin-2-one substrate.

Other cross-coupling methods, such as Suzuki or Stille reactions, could theoretically be employed, reacting a 5-halo-pyridin-2-one with a vinylboronic acid or a vinylstannane, respectively, in the presence of a suitable palladium catalyst.

An alternative to direct vinylation is a two-step sequence involving the creation of a precursor group at the C-5 position, which is then converted to the ethenyl group.

One prominent precursor is the ethynyl (B1212043) group. The synthesis of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one can be achieved via a Sonogashira coupling. This reaction couples a 5-halo-pyridin-2-one with trimethylsilylacetylene, catalyzed by palladium and copper(I) salts. The resulting 5-ethynyl group can then be selectively reduced to the 5-ethenyl group, for example, through catalytic hydrogenation using a Lindlar catalyst or other partial reduction methods.

Another chemically sound, precursor-based route involves the generation and subsequent dehydration of a 5-(1-hydroxyethyl) group. This can be envisioned starting from a 5-acetyl-pyridin-2-one derivative. The acetyl group can be reduced to the corresponding secondary alcohol using a reducing agent like sodium borohydride. The resulting 5-(1-hydroxyethyl)pyridin-2-one can then be dehydrated under acidic conditions to yield the target 5-ethenyl-1H-pyridin-2-one. A similar strategy, involving the reaction of a methylpyridine with formaldehyde (B43269) followed by dehydration, is used industrially for the synthesis of vinylpyridine, highlighting the feasibility of this approach.

One-Pot and Multi-Component Synthetic Approaches for this compound Derivatives

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation, saving time, resources, and reducing waste. While MCRs are widely used to construct the pyridin-2(1H)-one core, specific examples that directly yield this compound derivatives are less common in the literature.

The Hantzsch pyridine synthesis and its variations are classic examples of multi-component reactions that form the pyridine ring. For instance, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can produce polysubstituted pyridines under microwave irradiation. To obtain a 5-ethenyl derivative via such a route, one of the starting components would need to contain a vinyl group that is stable to the reaction conditions and is correctly positioned during the cyclization. The challenge often lies in the compatibility of the reactive vinyl group with the condensation and oxidation/dehydrogenation conditions inherent in many pyridine syntheses.

While a direct MCR for this compound is not prominently documented, the modularity of these reactions allows for the theoretical design of such a synthesis by selecting appropriately functionalized starting materials.

Catalytic Methodologies in this compound Synthesis

Catalysis, particularly by transition metals, is indispensable in the modern synthesis of complex molecules like this compound. These methods are crucial for both the construction of the heterocyclic core and the introduction of the key ethenyl functional group.

Transition metal-catalyzed cross-coupling reactions are the most significant and versatile methods for introducing the ethenyl group onto the pyridin-2-one scaffold. As discussed previously, these reactions typically involve the coupling of a 5-halo-pyridin-2-one with a vinyl-containing reagent.

The Heck reaction provides a direct route to the C-C bond formation between the C-5 position and a vinyl source. The reaction of 5-bromopyridine derivatives with ethylene (B1197577) gas or an equivalent vinylating agent, catalyzed by a palladium complex, is a key example.

The Sonogashira coupling is another essential palladium- and copper-catalyzed reaction. It is used to install a 5-ethynyl group, which serves as a stable and reliable precursor to the 5-ethenyl moiety. This method offers high yields and functional group tolerance.

The Suzuki-Miyaura coupling is also a powerful tool for functionalizing the pyridin-2-one ring. While not a direct vinylation, its use in coupling indole-4-boronic acid to the 3-position of a pyridin-2-one highlights the scaffold's amenability to palladium-catalyzed C-C bond formation, suggesting that coupling with a vinylboronic acid at the 5-position is a highly feasible strategy.

Below is a table summarizing key catalytic reactions applicable to the synthesis of this compound or its immediate precursors.

| Reaction Type | Substrate (Pyridin-2-one derivative) | Coupling Partner | Catalyst System | Product Type | Ref. |

| Heck Reaction | 5-Bromo-2-acetamidopyridine | Ethylene | Pd(OAc)₂, BINAP | 5-Vinyl derivative | |

| Sonogashira Coupling | 5-Bromo-pyridin-2-one derivative | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | 5-Ethynyl derivative (precursor) | |

| Suzuki-Miyaura Coupling | 3-Bromo-5-nitro-pyridin-2-one derivative | Indole-4-boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | 3-Aryl derivative (demonstrates feasibility) |

These catalytic methods provide the most reliable and flexible pathways for the synthesis of this compound and its derivatives, allowing for precise control over the introduction of the critical vinyl functional group.

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecular architectures. thieme-connect.com In the context of pyridin-2-one synthesis, organocatalysts can facilitate various transformations, including annulation and Michael addition reactions, often with high levels of stereocontrol. rsc.orgsioc-journal.cnrsc.org

While the direct organocatalytic synthesis of this compound is not extensively documented, several analogous transformations highlight the potential of this approach. Organocatalytic [3+3] annulation reactions, for instance, provide a route to functionalized dihydropyridin-2-ones, which can be precursors to the desired aromatic pyridin-2-one. rsc.org One-pot methodologies employing mild organocatalysts can lead to the rapid construction of the pyridine ring through sequential C-C and C-N bond formations. rsc.org

A notable strategy involves the enantioselective Michael addition of pronucleophiles to α,β-unsaturated compounds, a reaction often catalyzed by chiral organocatalysts like thioureas or amines. rsc.orgnih.gov This approach can be envisioned for the synthesis of precursors to this compound, where a suitable Michael acceptor bearing a vinyl group equivalent is employed. For example, the conjugate addition of a β-ketoamide to an α,β-unsaturated carbonyl compound can lead to a dihydropyridinone intermediate that, upon further transformation, could yield the target molecule.

The following table summarizes representative organocatalytic reactions for the synthesis of pyridin-2-one and related heterocyclic derivatives, showcasing the types of catalysts and reaction conditions that could be adapted for the synthesis of this compound.

| Catalyst Type | Reactants | Product Type | Key Features |

| N-Heterocyclic Carbene (NHC) | 2-Bromoenals, Heterocyclic C-H acids | Dihydropyranone/Dihydropyridinone | Enantioselective synthesis. nih.gov |

| Chiral Primary Amino Amide | 4-Hydroxycoumarins, α,β-Unsaturated ketones | Michael Adducts | Moderate enantioselectivity. nih.gov |

| Bifunctional Thiourea | Pyranocoumarins | Domino Reaction Products | Good to excellent yields and enantioselectivity. nih.gov |

| L-proline | Enaminones, Acenaphthoquinone | Acenaphtho[1,2-b]indole derivatives | Domino reaction, high regioselectivity. researchgate.net |

| Piperidine | Ketones, Malononitrile, Ethyl cyanoacetate, Hydrazine hydrate | Pyridin-2(1H)-one derivatives | Ultrasound-assisted, good to excellent yields. researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable and environmentally benign processes. researcher.life For the synthesis of this compound and its derivatives, several green approaches can be considered, including the use of greener solvents, alternative energy sources, and biocatalysis.

Solvent Selection and Solvent-Free Conditions:

The choice of solvent significantly impacts the environmental footprint of a chemical process. Water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG) are considered greener alternatives to conventional volatile organic compounds (VOCs). mdpi.comtsijournals.com The synthesis of 2-pyridone derivatives has been successfully demonstrated in water or water-ethanol mixtures, offering advantages such as low cost, non-toxicity, and non-flammability. mdpi.comresearchgate.net Furthermore, solvent-free reaction conditions, often facilitated by mechanochemical methods like grinding or ball-milling, represent an ideal green strategy by minimizing waste and simplifying product isolation. nih.govscielo.brrsc.org Mechanochemical synthesis has been applied to the preparation of various nitrogen-containing heterocycles, including pyridine derivatives. scielo.brrsc.orgrsc.org

Alternative Energy Sources:

Microwave irradiation and ultrasound have been employed as alternative energy sources to accelerate reaction rates and improve yields in the synthesis of pyridine derivatives. researchgate.net These techniques often lead to shorter reaction times and can enable reactions to proceed under milder conditions compared to conventional heating. researchgate.net

Biocatalysis:

Biocatalysis offers a highly selective and sustainable approach to chemical synthesis. mdpi.com While the direct biocatalytic synthesis of this compound is not yet reported, the use of whole-cell biocatalysts and isolated enzymes for the synthesis of pyridine derivatives and their precursors is an active area of research. rsc.orgnih.govacs.orgresearchgate.net For example, recombinant microbial cells have been used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org Chemo-enzymatic cascades, combining chemical synthesis with biocatalytic steps, have also been developed for the asymmetric dearomatization of pyridines to produce chiral piperidines. nih.govacs.org Such strategies could potentially be adapted to introduce chirality and functionality to pyridin-2-one precursors.

The following table outlines various green chemistry approaches applicable to the synthesis of pyridin-2-one derivatives.

| Green Chemistry Principle | Approach | Example Application | Advantages |

| Safer Solvents | Use of water, ethanol, or PEG | Synthesis of N-amino-3-cyano-2-pyridone derivatives in water/ethanol. researchgate.net | Reduced toxicity, flammability, and environmental impact. mdpi.comtsijournals.com |

| Waste Prevention | Solvent-free synthesis (Mechanochemistry) | Synthesis of 2-phenylimidazo[1,2-α]pyridine by manual grinding or vortex mixing. scielo.br | Eliminates solvent waste, simplifies purification. nih.govrsc.org |

| Energy Efficiency | Microwave or Ultrasound-assisted synthesis | Ultrasound-promoted synthesis of pyridin-2(1H)-one derivatives. researchgate.net | Shorter reaction times, milder conditions, higher yields. researchgate.net |

| Catalysis | Use of reusable heterogeneous catalysts | Graphitic carbon nitride for chromeno[2,3-b]pyridine synthesis. nih.gov | Catalyst recyclability, reduced waste. nih.govrsc.org |

| Use of Renewable Feedstocks/Biocatalysis | Whole-cell biocatalysis | Synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org | High selectivity, mild reaction conditions, use of renewable resources. mdpi.comresearchgate.net |

Advanced Spectroscopic Characterization of 5 Ethenyl 1h Pyridin 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 5-ethenyl-1H-pyridin-2-one. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides precise information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the pyridinone ring and the ethenyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The pyridinone ring protons are typically found in the downfield region of the spectrum due to the deshielding effects of the aromatic system and the electron-withdrawing nature of the carbonyl group and the nitrogen atom. The ethenyl protons also appear in a characteristic downfield region due to the sp² hybridization of the carbons.

The protons of the ethenyl group (H-1', H-2'a, H-2'b) form a distinct AMX or ABX spin system, giving rise to complex splitting patterns. The proton on C-1' (H-1') typically appears as a doublet of doublets due to coupling with the two non-equivalent terminal vinyl protons (H-2'a and H-2'b). The coupling constants (J) are indicative of the geometric relationship between the coupled protons. A large coupling constant (J ≈ 16-18 Hz) between H-1' and one of the H-2' protons is characteristic of a trans relationship, while a smaller coupling constant (J ≈ 10-12 Hz) indicates a cis relationship. The geminal coupling between H-2'a and H-2'b is typically very small (J ≈ 0-2 Hz).

The protons on the pyridinone ring (H-3, H-4, H-6) also exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at the C-6 position is expected to be the most downfield among the ring protons due to its proximity to the electronegative nitrogen atom. The broad signal for the N-H proton is typically observed at a very downfield chemical shift and its exact position can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| N-H | 10.0 - 12.5 | br s | - |

| H-6 | 7.5 - 7.8 | d | JH6-H4 ≈ 2.5 |

| H-4 | 7.2 - 7.5 | dd | JH4-H3 ≈ 9.5, JH4-H6 ≈ 2.5 |

| H-3 | 6.3 - 6.6 | d | JH3-H4 ≈ 9.5 |

| H-1' | 6.5 - 6.8 | dd | JH1'-H2'trans ≈ 17.6, JH1'-H2'cis ≈ 10.9 |

| H-2' (cis to pyridinone) | 5.6 - 5.9 | d | JH2'cis-H1' ≈ 10.9 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

The carbonyl carbon (C-2) of the pyridinone ring is characteristically found at the most downfield position (typically >160 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The sp² hybridized carbons of the pyridinone ring and the ethenyl group appear in the intermediate region of the spectrum (around 100-150 ppm). The carbon atom C-5, being attached to the ethenyl group, and C-6, adjacent to the nitrogen, are expected to have distinct chemical shifts that confirm the substitution pattern. In pyridine (B92270) itself, the C2/C6 carbons appear around 150 ppm, C3/C5 around 124 ppm, and C4 around 136 ppm testbook.com. These values are modified by the presence of the carbonyl group and the vinyl substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | 162 - 166 |

| C-6 | 140 - 144 |

| C-4 | 135 - 139 |

| C-1' | 132 - 136 |

| C-5 | 128 - 132 |

| C-3 | 118 - 122 |

Note: Predicted values are based on general chemical shift correlations and data from similar pyridone structures. nih.gov

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-3 and H-4, and between H-4 and H-6 on the pyridinone ring. Crucially, it would also map the connectivity within the ethenyl group, showing cross-peaks between H-1' and both H-2' protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 6.3-6.6 ppm (H-3) would correlate with the carbon signal at δ 118-122 ppm (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. NOESY can provide information about the preferred conformation of the molecule, for example, by showing through-space interactions between the H-1' proton of the ethenyl group and the H-4 or H-6 protons on the pyridinone ring.

TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a coupled spin system. It would show correlations among all the protons of the pyridinone ring that are part of a continuous coupling network, helping to distinguish them from other isolated signals.

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is a composite of the vibrational modes of the pyridinone ring and the ethenyl substituent. The pyridinone ring has several characteristic in-plane and out-of-plane bending and stretching vibrations. In pyridine, ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. aps.org The ethenyl group contributes its own set of characteristic vibrations, including C=C stretching, and various C-H stretching and bending modes. For vinyl pyridines, a band around 1600 cm⁻¹ is often associated with the pyridine ring C=C and C=N stretching vibrations. researchgate.net

Specific functional groups give rise to highly characteristic absorption bands in the IR and Raman spectra, acting as molecular fingerprints.

N-H Stretch: The stretching vibration of the N-H bond in the pyridinone ring is expected to produce a broad band in the IR spectrum, typically in the range of 3100-3400 cm⁻¹, due to hydrogen bonding.

C=O Stretch: The carbonyl group (C=O) of the lactam in the pyridinone ring is one of the most intense and easily identifiable peaks in the IR spectrum. It is expected to appear in the region of 1650-1680 cm⁻¹.

C=C Stretch: The stretching vibration of the carbon-carbon double bond of the ethenyl group typically gives a band around 1620-1640 cm⁻¹. This may overlap with the ring stretching vibrations.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are usually observed above 3000 cm⁻¹.

Vinyl C-H Stretch: The C-H stretching vibrations of the ethenyl group also appear above 3000 cm⁻¹.

C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations of the vinyl group are particularly diagnostic, appearing in the 900-1000 cm⁻¹ region and providing information about the substitution pattern of the double bond.

Table 3: Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Pyridinone N-H | 3100 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | Pyridinone C-H | 3050 - 3150 | Medium |

| Vinyl C-H Stretch | Ethenyl C-H | 3010 - 3090 | Medium |

| C=O Stretch | Pyridinone C=O | 1650 - 1680 | Strong |

| C=C and C=N Ring Stretch | Pyridinone Ring | 1580 - 1610 | Medium-Strong |

| C=C Stretch | Ethenyl C=C | 1620 - 1640 | Medium-Weak |

| C-H Out-of-Plane Bend | Ethenyl =CH₂ | 905 - 920 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides critical insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of this absorption are characteristic of the molecule's chromophore system.

The chromophore of this compound is composed of the pyridinone ring conjugated with a vinyl (ethenyl) group. The parent 2-pyridone molecule exists in a tautomeric equilibrium with 2-hydroxypyridine (B17775), with the pyridone (lactam) form predominating in both solid and solution phases. nih.gov This pyridone structure contains a conjugated system responsible for its characteristic UV absorption. In aqueous solution, 2-pyridone exhibits a primary absorption maximum (λmax) at approximately 293 nm. wikipedia.org This absorption corresponds to a π → π* transition within the conjugated cyclic system.

The introduction of an ethenyl group at the 5-position extends the conjugated π-system. This extension of conjugation is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (red shift) to a longer wavelength compared to the parent 2-pyridone is anticipated for this compound. Transitions involving the non-bonding electrons on the oxygen atom (n → π* transitions) are also possible but are typically much weaker (lower molar absorptivity) and may be obscured by the more intense π → π* bands. libretexts.org

Table 1: Expected UV-Vis Absorption Data for this compound

| Compound | Chromophore | Expected λmax (nm) | Transition Type |

|---|---|---|---|

| 2-Pyridone (in H₂O) | Pyridinone ring | ~293 | π → π* |

Data for 2-Pyridone is experimental wikipedia.org; data for this compound is predicted based on conjugation principles.

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands upon a change in solvent polarity. This phenomenon is indicative of a difference in the dipole moment between the ground and excited states of the molecule. Studies on related pyridone-based dye molecules have demonstrated significant solvatochromic properties. researchgate.netresearchgate.net

The 2-pyridone moiety possesses a significant dipole moment due to the polarized carbonyl group. It is expected that the π → π* electronic transition would lead to an excited state with an even larger dipole moment, as electron density is shifted through the conjugated system. In such cases (positive solvatochromism), polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy gap for the transition, resulting in a bathochromic (red) shift as solvent polarity increases. Conversely, a hypsochromic (blue) shift with increasing solvent polarity would suggest a less polar excited state. mdpi.com For this compound, a positive solvatochromic effect is predicted, with λmax shifting to longer wavelengths in more polar solvents like ethanol (B145695) or water compared to nonpolar solvents like hexane (B92381) or cyclohexane.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₇H₇NO), the exact molecular weight is 121.0528 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides a fingerprint of the molecule's structure. Based on the known fragmentation of the parent 2-pyridone, a fragmentation pathway for the 5-ethenyl derivative can be proposed. The mass spectrum of 2-pyridone is dominated by its molecular ion (M⁺•) at m/z 95, which is the base peak. A prominent fragment appears at m/z 67, corresponding to the loss of a neutral carbon monoxide (CO) molecule (28 Da), a characteristic fragmentation for pyridones and similar cyclic lactams. wikipedia.orgnist.gov

For this compound, the molecular ion (M⁺•) is expected at m/z 121 . Following the established pathway, a primary fragmentation would be the loss of CO to yield a radical cation at m/z 93 . This fragment ion corresponds to a vinyl-substituted pyrrole (B145914) radical cation. Further fragmentation could involve the loss of a hydrogen atom to form an ion at m/z 92, or cleavage of the vinyl group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Ion Identity | Proposed Neutral Loss |

|---|---|---|

| 121 | [M]⁺• (Molecular Ion) | - |

| 93 | [M - CO]⁺• | CO |

| 92 | [M - CO - H]⁺ | CO, H• |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, the structure of 2-pyridone has been thoroughly characterized. wikipedia.org

In the solid state, 2-pyridone exists exclusively as the lactam tautomer. Its crystal structure is notable for the formation of strong intermolecular hydrogen bonds between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. These interactions link the molecules into extended helical chains rather than the dimeric structures often observed in solution. wikipedia.org

Table 3: Comparison of Crystallographic Features (Predicted)

| Feature | 2-Pyridone (Experimental) | This compound (Predicted) |

|---|---|---|

| Tautomeric Form | Pyridin-2(1H)-one wikipedia.org | Pyridin-2(1H)-one |

| Primary Interaction | N-H···O=C Hydrogen Bonding wikipedia.org | N-H···O=C Hydrogen Bonding |

| Supramolecular Motif | Helical Chains wikipedia.org | Helical Chains or Dimers |

| Secondary Interactions | van der Waals forces | van der Waals, potential π-π stacking, C-H···π |

Apologies, but the requested article cannot be generated at this time.

To generate a scientifically accurate and authoritative article as requested, it is imperative to rely on published, peer-reviewed research that provides specific data for the following areas:

Quantum Chemical Calculations (DFT, Ab Initio)

Geometry Optimization and Conformational Analysis

Electronic Structure Analysis (HOMO-LUMO)

Predicted Spectroscopic Parameters (NMR, IR, UV-Vis)

Tautomeric Equilibria and Energetics

Molecular Electrostatic Potential (MEP) Surface Analysis

Natural Bond Orbital (NBO) Analysis

While extensive information exists on the theoretical methodologies themselves uni-muenchen.deresearchgate.netresearchgate.netscience.gov and on related compounds such as the parent molecule 2-pyridone wikipedia.orgmdpi.com and other substituted pyridines mdpi.comwu.ac.thicm.edu.plnih.gov, this information cannot be extrapolated to this compound without conducting original, new research. Creating an article without specific data would lead to speculation and scientific inaccuracy, which falls outside the scope of this service.

We are committed to providing responses that are factual and based on verifiable sources. Since the necessary data for this compound is not available in the existing body of scientific literature, we are unable to fulfill this request.

Computational and Theoretical Investigations of 5 Ethenyl 1h Pyridin 2 One

Reaction Mechanism Studies and Transition State Analysis of 5-Ethenyl-1H-pyridin-2-one Transformations

Computational and theoretical investigations into the reaction mechanisms of this compound are pivotal for understanding its reactivity and predicting its behavior in various chemical transformations. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, significant insights can be drawn from theoretical analyses of its core structural motifs: the pyridin-2-one ring and the vinyl substituent on a pyridine (B92270) framework. These studies, employing methods such as Density Functional Theory (DFT), provide a robust foundation for discussing potential reaction pathways, transition state geometries, and activation energies.

A primary transformation of the this compound molecule involves the inherent tautomerism of the pyridin-2-one ring system. The equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms is a classic case of lactam-lactim tautomerism and has been the subject of numerous theoretical investigations. nih.govnih.govwayne.eduacs.orgwikipedia.org These studies are critical for understanding which tautomer is more stable and which is more likely to participate in different reactions.

Ab initio calculations have been employed to determine the relative stabilities and the energy barrier for this tautomerization. For the parent 2-pyridone/2-hydroxypyridine system, the 2-pyridone tautomer is generally found to be more stable, though the energy difference is small. wayne.eduwikipedia.org Theoretical estimates, after accounting for geometry optimization, polarization functions, correlation energy, and zero-point vibrational energy, place the 2-pyridone tautomer as being more stable by approximately 0.3 kcal/mol. wayne.edu

The mechanism of this tautomerization has also been a focus of computational studies. A direct 1,3-proton transfer within a single molecule involves a high-energy, forbidden 1-3 suprafacial transition state. wikipedia.org Theoretical calculations have estimated the energy barrier for this unimolecular process to be significant, in the range of 125 to 210 kJ/mol. wikipedia.org A more favored, self-catalytic pathway involves the formation of a dimer, which facilitates a double proton transfer through a lower energy transition state. wikipedia.org

The following table summarizes computational data for the tautomerization of the parent 2-pyridone, which serves as a model for the core of this compound.

| Tautomerization Process | Computational Method | Calculated Energy Difference (kcal/mol) | Reference |

| 2-hydroxypyridine → 2-pyridone | Ab initio (with geometry optimization, polarization, correlation energy, and zero-point vibration) | -0.3 (2-pyridone is more stable) | wayne.edu |

| Gas Phase Energy Difference | IR Spectroscopy | 2.43 to 3.3 | wikipedia.org |

| Liquid State Energy Difference | Not specified | 8.95 and 8.83 | wikipedia.org |

DFT calculations have been used to model the thermal and Lewis acid-promoted Diels-Alder reactions of vinylpyridines. rsc.orgrsc.org For instance, in the reaction of 2-vinylpyridine (B74390) with a diene, computational analysis reveals that the presence of a Lewis acid like BF₃ can significantly lower the activation barrier compared to the thermal reaction. rsc.org This is attributed to the Lewis acid coordinating to the pyridine nitrogen, which increases the polarization of the vinyl group and lowers the energy of the LUMO, making it a more effective dienophile. rsc.orgnih.gov

Transition state analysis for these cycloadditions typically shows a concerted, asynchronous mechanism. rsc.org The calculations can also predict stereochemical outcomes, such as endo/exo selectivity. For the BF₃-promoted reaction, the endo transition state is often found to be lower in energy, consistent with experimental observations. rsc.org

The table below presents data from a DFT study on the Diels-Alder reaction of 2-vinylpyridine, which can be considered a model for the reactivity of the ethenyl group in this compound.

| Reaction | Computational Method | Key Findings | Reference |

| Diels-Alder of 2-vinylpyridine with trans-1-phenyl-1,3-butadiene | DFT (B3LYP/6-311+G(d)) | BF₃ lowers the reaction barrier by 14.3 kcal/mol. | rsc.org |

| Thermal Diels-Alder of 2-vinylpyridine | DFT (B3LYP/6-311+G(d)) | Exo transition state is predicted to be favored by 1.2 kcal/mol. | rsc.org |

| BF₃-Promoted Diels-Alder of 2-vinylpyridine | DFT (B3LYP/6-311+G(d)) | Endo transition state is favored. | rsc.org |

Furthermore, computational studies on the electrophilic addition to vinyl-substituted aromatic systems provide insights into other potential transformations. For example, studies on the C-H activation of styrenes and reactions of vinylpyridines with metal complexes highlight the electronic interplay between the vinyl group and the aromatic ring. nih.gov DFT calculations can elucidate the reaction pathways, including the potential for stepwise or concerted mechanisms, and identify key intermediates and transition states. nih.gov

Chemical Reactivity and Functionalization of 5 Ethenyl 1h Pyridin 2 One

Reactivity of the Ethenyl Moiety

The vinyl group attached to the C5 position of the pyridinone ring behaves as a typical alkene, albeit with its reactivity influenced by the electron-withdrawing nature of the heterocyclic system. It readily participates in addition reactions, cycloadditions, and can be selectively oxidized or reduced.

Electrophilic and Nucleophilic Addition Reactions

The double bond of the ethenyl group is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: In an electrophilic addition reaction, an electrophile is attracted to the electron-rich π-bond of the vinyl group. The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final product. While this is a fundamental reaction for alkenes, the electron-deficient character of the pyridinone ring can decrease the nucleophilicity of the vinyl group compared to simple alkenes. Reactions such as hydrohalogenation (addition of HX) and halogenation (addition of X₂) are expected to follow Markovnikov's rule, where the hydrogen atom (in HX) or the more electrophilic atom adds to the terminal carbon of the vinyl group to form the more stable secondary carbocation adjacent to the pyridinone ring.

Nucleophilic Addition (Michael Addition): The pyridinone ring acts as an electron-withdrawing group, which polarizes the vinyl group, rendering the terminal carbon atom electrophilic. This activation makes the ethenyl moiety a prime candidate for nucleophilic conjugate addition, also known as the Michael addition. wikipedia.orgyoutube.com A variety of soft nucleophiles, such as enolates, amines, and thiols, can add to the β-carbon of the α,β-unsaturated system. youtube.comnsf.gov This reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the reaction of related vinylazaarenes with organometallic nucleophiles has been demonstrated to proceed efficiently. nsf.gov

| Reaction Type | Reagent | Product Type | Mechanism |

| Hydrohalogenation | HBr | 5-(1-Bromoethyl)-1H-pyridin-2-one | Electrophilic Addition |

| Michael Addition | Diethyl malonate | Diethyl 2-(2-(2-oxo-1,2-dihydropyridin-5-yl)ethyl)malonate | Nucleophilic Conjugate Addition |

| Thiol Addition | Thiophenol | 5-(2-(Phenylthio)ethyl)-1H-pyridin-2-one | Nucleophilic Conjugate Addition |

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group of 5-ethenyl-1H-pyridin-2-one can participate in cycloaddition reactions, acting as either the dienophile (a 2π-electron component) or as part of a larger diene system.

[4+2] Cycloaddition (Diels-Alder Reaction):

As a Dienophile: The ethenyl group, activated by the electron-withdrawing pyridinone ring, can serve as a dienophile in Diels-Alder reactions when reacted with a conjugated diene. wikipedia.org Lewis acid promotion can enhance the reactivity of vinylazaarenes as dienophiles, leading to cyclohexyl-appended heterocycles with high regioselectivity and diastereoselectivity. rsc.org

As a Diene: More significantly, the 5-ethenyl-pyridin-2-one system contains a conjugated diene structure within its framework (C4=C5-C=C), allowing it to react with various dienophiles. Studies on closely related 5-vinyl-1-acyl-2,3-dihydro-4-pyridones have shown they readily undergo Diels-Alder cyclization with dienophiles like N-phenylmaleimide and cyclopentenone to form complex octahydroquinoline scaffolds with high stereoselectivity. acs.orgnih.gov

[2+2] Photocycloaddition: Photochemical [2+2] cycloaddition is another important reaction of the ethenyl moiety. Upon irradiation with UV or visible light, the alkene can become excited and react with another ground-state alkene to form a cyclobutane (B1203170) ring. This reaction has been effectively used with vinylpyridines to achieve high levels of diastereo- and enantioselectivity, often through the use of a photosensitizer and a chiral catalyst. acs.org

| Reaction Type | Reactant | Product Type | Key Features |

| Diels-Alder (as diene) | N-Phenylmaleimide | Fused Octahydroquinoline | High stereoselectivity |

| Diels-Alder (as dienophile) | 1,3-Butadiene | 5-(Cyclohex-3-en-1-yl)-1H-pyridin-2-one | Lewis acid catalysis often required |

| [2+2] Photocycloaddition | Ethene | 5-(Cyclobutyl)-1H-pyridin-2-one | Requires photochemical activation |

Oxidation and Reduction Pathways of the Vinyl Group

The vinyl group can be selectively oxidized or reduced using standard organic chemistry methodologies.

Oxidation:

Ozonolysis: The ozonolysis of vinylpyridines is a well-established method for cleaving the double bond to produce carbonyl compounds. acs.orgacs.org The reaction involves treating the compound with ozone, followed by a reductive workup (e.g., with sodium sulfite) to yield 5-formyl-1H-pyridin-2-one (pyridine-5-carboxaldehyde derivative) and formaldehyde (B43269). acs.org An oxidative workup would yield the corresponding carboxylic acid. This transformation is particularly useful for introducing an aldehyde or carboxylic acid function onto the pyridinone ring at the C5 position. Pyridine (B92270) has also been shown to act as an organocatalyst in reductive ozonolysis. nih.govorganic-chemistry.org

Epoxidation: The vinyl group can be converted into an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods. mdpi.commdpi.com The resulting product, 5-(oxiran-2-yl)-1H-pyridin-2-one, is a valuable intermediate for further functionalization via nucleophilic ring-opening of the epoxide.

Reduction:

Catalytic Hydrogenation: The most common method for reducing the vinyl group is catalytic hydrogenation. tcichemicals.comillinois.edu This reaction involves treating this compound with hydrogen gas (H₂) over a metal catalyst, typically palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. mdpi.comlibretexts.org The reaction selectively reduces the alkene double bond to a single bond, yielding 5-ethyl-1H-pyridin-2-one, without affecting the aromaticity of the pyridinone ring under standard conditions.

Reactivity of the Pyridin-2(1H)-one Ring System

The pyridin-2(1H)-one ring possesses a unique electronic structure. It is a π-electron-deficient heterocycle, which influences its susceptibility to electrophilic and nucleophilic attack. While generally less reactive than benzene (B151609) in electrophilic substitutions, it is more amenable to nucleophilic substitutions, particularly when a suitable leaving group is present.

Electrophilic Aromatic Substitution on the Pyridinone Core

Electrophilic aromatic substitution (EAS) on the pyridinone ring is feasible, although the regiochemical outcome is controlled by the combined directing effects of the substituents. The ring nitrogen deactivates the ring towards electrophilic attack, similar to pyridine itself, which typically undergoes EAS at the C3 position under harsh conditions. rsc.org However, the lactam functionality of the 2-pyridone tautomer complicates this picture. The amide nitrogen (at position 1) is an activating, ortho-, para-director (directing to C3 and C5), while the carbonyl oxygen is a deactivating, meta-director.

For this compound, the C5 position is already substituted. The directing influence of the amide nitrogen would therefore strongly favor substitution at the C3 position. The vinyl group is weakly activating and also directs ortho and para (to C4 and C6), but the influence of the powerful amide nitrogen lone pair is expected to dominate. Therefore, electrophilic substitution reactions like nitration and halogenation are predicted to occur selectively at the C3 position. Nitration of pyridones has been shown to proceed on the free base species. researchgate.net

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 5-Ethenyl-3-nitro-1H-pyridin-2-one |

| Bromination | Br₂ / FeBr₃ | 3-Bromo-5-ethenyl-1H-pyridin-2-one |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Reaction is unlikely due to coordination of the Lewis acid with the ring nitrogen and carbonyl oxygen, leading to strong deactivation. |

Nucleophilic Substitution Reactions at Ring Positions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for benzene. wikipedia.orgchemistrysteps.commasterorganicchemistry.com For SNAr to occur, a good leaving group, such as a halide, must be present on the ring. The reaction is strongly favored when the leaving group is at a position activated by electron-withdrawing groups, which for pyridine and pyridinone rings are the positions ortho and para to the ring nitrogen (C2, C4, and C6). youtube.comnih.gov

In the case of this compound, the native C-H bonds are not susceptible to substitution by most nucleophiles (the Chichibabin reaction being a notable exception for pyridine itself, which typically occurs at C2). However, if a derivative such as 3-chloro-5-ethenyl-1H-pyridin-2-one or 6-chloro-5-ethenyl-1H-pyridin-2-one were used as a substrate, it would readily undergo SNAr. A nucleophile would attack the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity.

| Substrate | Nucleophile | Product | Mechanism |

| 3-Chloro-5-ethenyl-1H-pyridin-2-one | Sodium methoxide (B1231860) (NaOMe) | 5-Ethenyl-3-methoxy-1H-pyridin-2-one | SNAr (Addition-Elimination) |

| 6-Bromo-5-ethenyl-1H-pyridin-2-one | Ammonia (NH₃) | 6-Amino-5-ethenyl-1H-pyridin-2-one | SNAr (Addition-Elimination) |

Derivatization Strategies for Expanding Chemical Diversity

The strategic functionalization of this compound allows for the systematic modification of its physicochemical properties. Key derivatization approaches target the pyridinone nitrogen, the ethenyl group, and the carbon positions on the heterocyclic ring.

The nitrogen atom of the pyridin-2-one ring is an ambident nucleophile, readily undergoing substitution reactions to yield N-alkylated and N-arylated products. These modifications are crucial for modulating biological activity and molecular properties.

N-Alkylation: The alkylation of the pyridinone nitrogen is a common strategy to introduce diverse functional groups. This reaction typically proceeds by treating the parent pyridinone with an alkyl halide or mesylate in the presence of a base. researchgate.net A variety of bases and solvents can be employed to optimize reaction conditions and yields. For instance, potassium carbonate in acetonitrile (B52724) or sodium hydride in tetrahydrofuran (B95107) (THF) are effective systems for promoting N-alkylation. researchgate.netbeilstein-journals.org The choice of base and solvent can significantly influence the regioselectivity of the reaction, particularly in complex substrates. beilstein-journals.org

| Reactant | Reagent | Base/Solvent | Conditions | Product Type | Yield |

|---|---|---|---|---|---|

| Pyridin-2-one | Alkyl Mesylate | K₂CO₃ / Acetonitrile | 70 °C, 12 h | N-Alkyl-2-pyridone | Significant Yields researchgate.net |

| 2-Hydroxy-6-methyl pyridine | Allyl Bromide | NaH, n-BuLi / THF | -78 °C to RT, 2 h | N-Allyl-2-pyridone Derivative | Not specified researchgate.net |

| Indazole | Alkyl Bromide | NaH / THF | Not specified | N-1 Alkylindazole (High Selectivity) | >99% Regioselectivity beilstein-journals.org |

| Thiazolino fused 2-pyridone | Propargyl Bromide | Cs₂CO₃ / THF | RT, 24-27 h | N-propargyl-2-pyridone (intermediate) | Not specified acs.org |

N-Arylation: Arylation of the pyridinone nitrogen introduces aromatic moieties, which can significantly impact biological activity through π-stacking interactions and other non-covalent bonds. Metal-free N-arylation reactions using diaryliodonium salts have been developed, offering an efficient method that avoids transition metal catalysts. rsc.org The selectivity of the reaction (N-arylation versus O-arylation) can be controlled by the choice of base and solvent. For example, using N,N-diethylaniline in fluorobenzene (B45895) favors the formation of N-arylated products in high yields. rsc.org Alternatively, classic copper-catalyzed coupling reactions, such as those using cuprous oxide (Cu₂O) with a phenyl halide, provide a robust route to N-phenyl pyridones. google.com

Beyond N-substitution, the functionalization of the pyridinone ring and the ethenyl group provides further avenues for creating structural diversity.

Ethenyl Group Modifications: The vinyl group is susceptible to a variety of addition and cross-coupling reactions. As a dienophile, it can participate in cycloaddition reactions. Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, can be employed to attach aryl or other vinyl groups, extending the conjugation of the system. The electron-deficient nature of the pyridine ring can influence the reactivity of the attached ethenyl group, making it susceptible to conjugate addition by nucleophiles.

Ring Position Modifications: The pyridine ring is generally electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.org Its reactivity is more comparable to that of nitrobenzene. wikipedia.org However, site-selective C-H functionalization has emerged as a powerful strategy for derivatizing pyridones without pre-functionalization. nih.gov Palladium/norbornene cooperative catalysis, for example, enables the ortho-alkylation and -arylation of iodinated 2-pyridones, showcasing a modern approach to functionalizing the ring at specific positions. nih.gov

Formation of Fused and Bridged Heterocyclic Architectures from this compound

The inherent reactivity of both the pyridinone ring and the ethenyl substituent makes this compound a valuable precursor for constructing complex, multi-cyclic systems. These reactions are critical for synthesizing novel scaffolds for medicinal chemistry and materials science. airo.co.innih.gov

Cycloaddition Reactions: The pyridin-2-one system can function as a diene in Diels-Alder reactions, although historically this reactivity was sometimes challenging to achieve due to competing side reactions. electronicsandbooks.com The presence of the ethenyl group on the diene framework provides a handle for intramolecular cycloadditions. For instance, an N-alkenyl 2-pyridone can undergo an intramolecular [2+2] cycloaddition to form cyclobutane-fused heterocycles. acs.org In one documented pathway, reaction with propargyl bromide leads to an in-situ generated allene (B1206475), which then undergoes thermal [2+2] cycloaddition with the pyridone's double bond to yield a rigid, bridged system. acs.org

Furthermore, the ethenyl group can act as the dienophile in an intermolecular Diels-Alder reaction with a suitable diene. Electron-withdrawing groups on the pyridone ring, such as a nitro group, can enhance the diene character of the pyridone system, facilitating cycloadditions. researchgate.net Aza Diels-Alder reactions are also employed to construct fused nitrogen-containing heterocycles, such as pyrrolo[3,4-b]pyridin-5-ones, from pyridinone precursors. nih.govmdpi.com These complex cascade reactions demonstrate the utility of the pyridinone scaffold in building polyheterocyclic molecules. nih.gov

| Reaction Type | Precursor | Key Reagents/Conditions | Resulting Architecture | Reference Finding |

|---|---|---|---|---|

| Intramolecular [2+2] Cycloaddition | Thiazolino-2-pyridone | Propargyl bromide, Cs₂CO₃ (leads to in-situ allene formation) | Cyclobutane Fused Thiazolino-2-pyridone | A versatile method to create rigid bicyclic frameworks. acs.org |

| Aza Diels-Alder Cycloaddition | 5-Aminooxazole and Maleic Anhydride | Cascade process (N-acylation/decarboxylation/dehydration) | Fused Pyrrolo[3,4-b]pyridin-5-one | An efficient strategy for assembling complex fused systems. nih.gov |

| Diels-Alder Reaction | N-methyl-2-pyridone | Dimethyl butynedioate (forcing conditions) | Phthalimide derivative (via adduct) | Demonstrates the diene character of the 2-pyridone ring. electronicsandbooks.com |

| [3+2] Cycloaddition | Nitrones and Arynes | Mild conditions | Fused Benzisoxazolines | Illustrates a general strategy for forming five-membered fused rings. organic-chemistry.org |

The synthesis of these fused and bridged systems is of significant interest as they introduce conformational rigidity and novel three-dimensional shapes into molecules, which can be advantageous for achieving high-affinity and selective binding to biological targets. acs.orgnih.gov

Polymerization Chemistry of 5 Ethenyl 1h Pyridin 2 One

Radical Polymerization of 5-Ethenyl-1H-pyridin-2-one

Radical polymerization is a versatile method for polymerizing a wide array of vinyl monomers, including those with heterocyclic functionalities. wikipedia.orgyoutube.comlibretexts.org For this compound, conventional free-radical polymerization (FRP) can be initiated using thermal or photochemical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction proceeds via the standard mechanism of initiation, propagation, and termination. The pyridinone group is generally stable under these conditions, allowing for the formation of a homopolymer, poly(this compound).

The key steps in the radical polymerization process are:

Initiation: A radical initiator generates free radicals, which then add to the vinyl group of the monomer.

Propagation: The newly formed monomer radical adds to subsequent monomer units, leading to chain growth.

Termination: The growing polymer chains are deactivated through coupling or disproportionation reactions.

While effective for producing high molecular weight polymers, conventional FRP offers limited control over the polymer's molecular weight, dispersity (Đ), and architecture.

To overcome the limitations of conventional FRP, controlled radical polymerization (CRP) methods are employed. These techniques, often termed reversible-deactivation radical polymerization (RDRP), introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. sigmaaldrich.com The two most prominent CRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govresearchgate.nettcichemicals.com

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (e.g., copper with a nitrogen-based ligand) as a catalyst to reversibly activate and deactivate the polymer chains. This method allows for the synthesis of polymers with predetermined molecular weights, low dispersity (typically Đ < 1.5), and complex architectures. sigmaaldrich.com For this compound, the nitrogen and oxygen atoms in the pyridinone ring could potentially coordinate with the metal catalyst, influencing the polymerization kinetics. Careful selection of ligands and reaction conditions would be necessary to achieve a controlled process.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a highly versatile CRP method that uses a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. ethz.ch It is compatible with a wide range of functional monomers and solvents. The choice of RAFT agent is crucial and depends on the reactivity of the monomer. For a vinylpyridone monomer, a trithiocarbonate (B1256668) or a dithiobenzoate-based CTA would likely be effective. RAFT polymerization would enable the synthesis of poly(this compound) with controlled molecular weight, narrow molecular weight distribution, and high end-group fidelity, making it suitable for creating block copolymers and other advanced architectures.

| CRP Technique | Key Components | Advantages for this compound | Potential Challenges |

| ATRP | Monomer, Initiator (alkyl halide), Transition Metal Catalyst (e.g., CuBr), Ligand (e.g., bipyridine) | Precise control over polymer architecture; ability to create block and star polymers. | Potential for catalyst interaction with the pyridinone ring, requiring careful ligand selection. |

| RAFT | Monomer, Initiator (e.g., AIBN), RAFT Agent (thiocarbonylthio compound) | High tolerance to functional groups; wide monomer scope; metal-free system. | Requires appropriate selection of RAFT agent for optimal control. |

Copolymerization of this compound with Other Vinyl Monomers

Copolymerization is a powerful tool to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. 182.160.97 this compound can be copolymerized with a variety of common vinyl monomers such as styrene, acrylates (e.g., methyl acrylate), and methacrylates (e.g., methyl methacrylate) via radical polymerization.

Table of Reactivity Ratios for Acrylonitrile (B1666552) (M₁) and Vinyl Pyridine (B92270) Derivatives (M₂) researchsolutions.com

| Comonomer (M₂) | r₁ (AN) | r₂ (Vinyl Pyridine) | r₁ * r₂ | Copolymerization Tendency |

|---|---|---|---|---|

| 5-Ethyl-2-vinylpyridine (B134171) | 0.02 ± 0.02 | 0.43 ± 0.05 | ~0.009 | Alternating |

| 2-Vinylpyridine (B74390) | 0.113 ± 0.002 | 0.47 ± 0.03 | ~0.053 | Alternating |

Based on this data, it is expected that this compound would also exhibit a tendency towards alternating copolymerization with electron-deficient monomers like acrylonitrile (r₁r₂ → 0). With monomers like styrene, it would likely form random copolymers, allowing for the incorporation of the functional pyridinone group into a wide range of polymer backbones, thereby modifying properties such as polarity, solubility, and thermal stability.

Polymer Characterization and Structure-Property Relationships of Poly(this compound)

The characterization of poly(this compound) involves a suite of analytical techniques to determine its structure, molecular weight, and physical properties.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure by identifying the characteristic peaks of the polymer backbone and the pyridinone side chains.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present, such as the C=O stretching of the lactam ring (around 1640-1680 cm⁻¹) and the N-H bond. mdpi.comnih.gov

Molecular Weight Analysis:

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer.

Thermal Properties:

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. ekb.eg Polymers of vinylpyridines generally exhibit good thermal stability.

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. ekb.eg The polar and hydrogen-bonding pyridinone group is expected to result in a relatively high Tg for poly(this compound) due to strong intermolecular interactions.

The structure of the polymer, particularly the presence of the polar, hydrogen-bonding capable pyridinone ring, is expected to significantly influence its properties. It would likely be soluble in polar aprotic solvents and exhibit different solution behavior compared to non-polar polymers like polystyrene.

Post-Polymerization Modification and Functionalization of this compound Polymers

Post-polymerization modification (PPM) is a powerful strategy for introducing a wide range of functionalities onto a pre-existing polymer backbone. nih.govutexas.educmu.eduresearchgate.net Poly(this compound) is an excellent candidate for PPM due to the multiple reactive sites on the pyridinone ring.

Potential modification reactions include:

N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a suitable base, followed by reaction with various electrophiles (e.g., alkyl halides, benzyl (B1604629) halides) to introduce substituents on the nitrogen atom. This modification would alter the polymer's solubility and hydrogen-bonding capabilities.

Reactions at the Carbonyl Group: The lactam carbonyl group can potentially undergo reactions, although it is generally less reactive than a ketone.

Ring Functionalization: The pyridinone ring itself can undergo electrophilic substitution reactions, allowing for the attachment of other functional groups.

Coordination Chemistry: The pyridinone moiety can act as a ligand, coordinating with metal ions to form metallopolymers with interesting catalytic or optical properties.

These modifications allow for the fine-tuning of the polymer's properties for specific applications, transforming the initial homopolymer into a versatile platform for creating a library of functional materials. chemrxiv.org

Supramolecular Chemistry and Intermolecular Interactions of 5 Ethenyl 1h Pyridin 2 One

Analysis of Hydrogen Bonding Networks (e.g., C-H···O, C-H···N, N-H···O)

The pyridinone ring is a well-known motif in crystal engineering due to its robust hydrogen bonding capabilities. The primary and most significant hydrogen bond expected in the crystal structure of 5-ethenyl-1H-pyridin-2-one is the N-H···O interaction. This interaction typically leads to the formation of strong, dimeric synthons or catemeric chains, which are common in the crystal structures of 2-pyridone derivatives. researchgate.net The lactam functionality, with its proton-donating N-H group and proton-accepting carbonyl group, facilitates the self-assembly of molecules into predictable patterns.

Table 1: Predicted Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Interaction Type | Expected Role in Crystal Packing |

|---|---|---|---|

| N-H | C=O | Strong | Primary synthon formation (dimers or chains) |

| C-H (ring) | C=O | Weak | Stabilization of 3D network |

| C-H (ethenyl) | C=O | Weak | Stabilization of 3D network |

π-Stacking Interactions involving the Pyridinone and Ethenyl Moieties

The aromatic pyridinone ring of this compound is expected to participate in π-stacking interactions, which are a common feature in the solid-state structures of aromatic compounds. These interactions, arising from the electrostatic and van der Waals forces between the π-electron clouds of adjacent rings, contribute significantly to the cohesive energy of the crystal. The mode of π-stacking can vary, with common arrangements including parallel-displaced and T-shaped (edge-to-face) geometries. The specific geometry is influenced by the electronic nature of the ring and the presence of substituents.

Halogen Bonding and Other Noncovalent Interactions in Solid-State Structures

In its parent form, this compound does not possess any halogen atoms, and therefore, halogen bonding would not be a primary interaction in its crystal structure. However, if halogenated derivatives of this compound were to be synthesized, halogen bonding could be a powerful tool for crystal engineering. A halogen atom (e.g., Cl, Br, I) substituted on the pyridinone ring could act as a halogen bond donor, interacting with the carbonyl oxygen or the ring nitrogen of an adjacent molecule.

Crystal Engineering and Self-Assembly Principles for this compound Systems

The principles of crystal engineering aim to design and control the formation of solid-state structures with desired properties. For this compound, the predictable and robust nature of the N-H···O hydrogen bond makes it the primary supramolecular synthon for directing self-assembly. By understanding the interplay of this primary interaction with weaker forces like C-H···O bonds and π-stacking, it is possible to predict and potentially control the resulting crystal packing.

The presence of the ethenyl group offers a site for potential photochemical reactions in the solid state, such as [2+2] cycloadditions, if the molecules are suitably pre-organized in the crystal lattice. The ability to control the intermolecular geometry through crystal engineering could therefore be used to steer the solid-state reactivity of this compound.

Computational Modeling of Supramolecular Architectures

In the absence of experimental crystal structure data, computational modeling provides a powerful tool for predicting and analyzing the supramolecular architectures of this compound. Methods such as Density Functional Theory (DFT) can be employed to study the energetics and geometries of intermolecular interactions.

Synthon Prediction: Computational tools can be used to predict the most likely supramolecular synthons that will form between molecules. This often involves calculating the interaction energies of different possible hydrogen bonding and π-stacking arrangements to identify the most stable configurations. mdpi.com

Crystal Structure Prediction: Advanced computational methods can be used to predict the most likely crystal packing arrangements from the molecular structure alone. These methods typically involve a search of the potential energy landscape to find the most thermodynamically stable crystal forms.

Analysis of Intermolecular Interactions: Once a likely crystal structure is predicted, computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature and strength of the various intermolecular interactions, including the hydrogen bonds and π-stacking interactions. mdpi.com

Table 2: Computational Approaches for Studying Supramolecular Chemistry

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of interaction energies | Stability of different dimers and clusters |

| Crystal Structure Prediction (CSP) | Prediction of solid-state packing | Likely polymorphs and their structures |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density | Nature and strength of non-covalent bonds |

Through these computational approaches, a detailed understanding of the supramolecular chemistry of this compound can be developed, providing insights into its likely solid-state behavior and guiding the design of new materials based on this molecular scaffold.

Applications of 5 Ethenyl 1h Pyridin 2 One in Advanced Materials and Catalysis

Precursors for Functional Organic and Polymeric Materials

The presence of a polymerizable vinyl group makes 5-ethenyl-1H-pyridin-2-one an attractive monomer for the synthesis of functional polymers. The resulting poly(this compound) and its copolymers could exhibit a range of interesting properties suitable for applications in optoelectronics and smart materials.

Optoelectronic Materials

Polymers containing pyridinone moieties are being explored for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs). The photophysical properties of these polymers are influenced by the electronic nature of the pyridinone ring. For instance, conjugated polymers incorporating pyridine (B92270) units have been investigated as emissive and charge-transporting layers in OLEDs. The nitrogen atom in the pyridine ring can influence the polymer's electron affinity and charge-transport characteristics.

By analogy, polymers derived from this compound could possess tunable optoelectronic properties. The pyridinone unit, with its distinct electronic environment compared to pyridine, may lead to unique emission characteristics and charge-transport behavior. The synthesis of copolymers with other electronically active monomers could further modulate these properties, potentially leading to materials with tailored band gaps and luminescence. For example, the synthesis of poly(p-pyridyl vinylene) (PPyV) and poly(p-pyridine) (PPy) has demonstrated that pyridine-based polymers are promising for light-emitting applications, with their primary photoexcitations being singlet excitons google.com. Similarly, poly(pyridinium salt)s containing fluorene (B118485) moieties have shown potential as light-emitting materials nih.gov.

Table 1: Potential Optoelectronic Properties of Poly(this compound) Based on Analogous Pyridine-Containing Polymers

| Property | Potential Characteristic | Rationale based on Analogous Systems |

| Emission Spectrum | Tunable, potentially in the blue-green region | The electronic nature of the pyridinone ring can be modified by substitution, influencing the emission wavelength. Pyridine-based polymers have shown emission across the visible spectrum atomfair.com. |

| Charge Transport | Potential for both electron and hole transport | The pyridinone moiety can influence the polymer's electron affinity, while the overall polymer structure can be designed to facilitate charge mobility. |

| Photoluminescence Quantum Yield | Moderate to high | Polyfluorenes, which are structurally related to potential copolymers, exhibit high photoluminescence quantum yields atomfair.com. |

Smart Materials and Responsive Systems

"Smart" or "stimuli-responsive" materials can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. Polymers containing pyridinone and vinyl groups are excellent candidates for the development of such materials.

Thermoresponsive Materials: Polymers that exhibit a lower critical solution temperature (LCST) are soluble in a solvent below this temperature and become insoluble above it. This behavior is often driven by a change in the balance of hydrophilic and hydrophobic interactions. Copolymers of N-vinylpyrrolidone and N-vinylcaprolactam, which contain amide functionalities similar to the pyridinone lactam structure, are well-known for their thermoresponsive properties in aqueous solutions rsc.orgnih.gov. It is plausible that copolymers of this compound with hydrophilic comonomers could exhibit similar thermoresponsive behavior, making them suitable for applications such as injectable hydrogels for drug delivery and tissue engineering nih.govnih.gov.

pH-Responsive Systems: The pyridinone moiety contains a nitrogen atom that can be protonated under acidic conditions, leading to changes in the polymer's solubility and conformation. This pH-responsiveness is a key feature in the design of drug delivery systems that can release their payload in the acidic environment of tumors or specific cellular compartments mdpi.comnih.govmdpi.comnih.gov. Micelles formed from pH-sensitive block copolymers, such as poly(2-vinyl pyridine)-b-poly(ethylene oxide), have been shown to effectively encapsulate and release drugs in response to pH changes mdpi.com. Polymers derived from this compound are expected to exhibit similar pH-responsive behavior, offering potential for targeted drug delivery applications.

Table 2: Potential Stimuli-Responsive Behavior of Polymers Containing this compound

| Stimulus | Expected Response | Potential Application |

| Temperature | Reversible phase transition (LCST) in aqueous solution when copolymerized with hydrophilic monomers. | Injectable hydrogels, smart surfaces, controlled drug release. |

| pH | Swelling or dissolution in acidic conditions due to protonation of the pyridinone nitrogen. | Targeted drug delivery to acidic microenvironments (e.g., tumors, endosomes). |

Ligands in Coordination Chemistry for Metal Catalysts

The pyridinone ring in this compound possesses both nitrogen and oxygen atoms that can act as coordination sites for metal ions. This makes it a versatile ligand for the synthesis of metal complexes with potential applications in catalysis. The ethenyl group can also participate in coordination or be used to immobilize the catalytic complex on a solid support.

Synthesis and Characterization of this compound Metal Complexes

While specific complexes of this compound are not extensively documented, the coordination chemistry of related pyridine and pyridinone derivatives is well-established. Pyridine-based ligands are widely used in the synthesis of palladium(II) and rhodium(I) complexes, which are important catalysts in organic synthesis nih.govacs.org. The synthesis of such complexes typically involves the reaction of a metal precursor with the ligand in a suitable solvent nih.govresearchgate.netbiointerfaceresearch.comjscimedcentral.com.

For this compound, coordination could occur through the nitrogen atom, the exocyclic oxygen atom, or in a bridging fashion involving both. The vinyl group might also coordinate to the metal center, particularly with metals that have a high affinity for π-systems. Characterization of these complexes would involve techniques such as X-ray crystallography to determine the solid-state structure, and NMR spectroscopy to study the structure and dynamics in solution nih.gov.

Table 3: Anticipated Coordination Modes of this compound with Transition Metals

| Metal Ion (Example) | Potential Coordination Mode | Characterization Techniques |

| Palladium(II) | Monodentate (N-coordination) or bidentate (N,O-chelation) | X-ray crystallography, NMR (¹H, ¹³C), FT-IR, Mass spectrometry |

| Rhodium(I) | Monodentate (N-coordination) or bridging ligand | X-ray crystallography, NMR (¹H, ¹³C, ³¹P if phosphine (B1218219) co-ligands are present), FT-IR |

| Copper(I) | Varies depending on stoichiometry and co-ligands | X-ray crystallography, UV-Vis spectroscopy, Elemental analysis amanote.comresearchgate.net |

Catalytic Activity of Metal Complexes Derived from this compound Ligands

Metal complexes featuring pyridine-based ligands are active catalysts for a wide range of organic transformations. Palladium complexes are particularly known for their efficacy in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions nih.gov. Rhodium complexes are widely used in hydrogenation and hydroformylation reactions rsc.orgresearchgate.net.

Complexes of this compound could exhibit interesting catalytic properties. The electronic and steric environment around the metal center, influenced by the pyridinone ligand, would play a crucial role in determining the catalyst's activity and selectivity. For instance, rhodium(I) complexes with substituted pyridine ligands have shown high stereoselectivity in the hydrosilylation of alkynes acs.org. The vinyl group on the ligand could also be used to create polymeric catalysts or to anchor the complex to a support, facilitating catalyst recovery and reuse.

Table 4: Potential Catalytic Applications of Metal Complexes with this compound Ligands

| Metal Complex | Potential Catalytic Reaction | Rationale Based on Analogous Systems |

| Palladium(II) | Suzuki-Miyaura cross-coupling, Heck reaction | Palladium complexes with pyridine ligands are well-established catalysts for these reactions nih.gov. |

| Rhodium(I) | Hydrogenation of alkenes and alkynes, hydrosilylation | Rhodium(I) complexes with pyridine-containing ligands are effective catalysts for various reduction reactions nih.govacs.orgrsc.org. |

| Copper(I) | Chan-Lam coupling, click chemistry | Copper(I) complexes with nitrogen-containing ligands are known to catalyze these transformations mdpi.com. |

Role as an Organocatalyst or Component in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. Pyridinone derivatives have been investigated as organocatalysts due to their ability to act as bifunctional catalysts, engaging in hydrogen bonding interactions to activate both the electrophile and the nucleophile.